REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Rh]>[C:1]([O:5][C:6](=[O:15])[NH:7][CH:8]1[CH2:13][CH2:12][CH:11]([CH3:14])[NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=CC1)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with N2 three times
|
Type
|
CUSTOM
|
Details
|
Next, it was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with H2 to a pressure of 500 psi
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered though Celite®
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a tan oil, which
|
Type
|
CUSTOM
|
Details
|
to use in the subsequent step without further purification (5.4 g, 85% yield, dr=2:1)
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1CNC(CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |